Methyl kakuol

描述

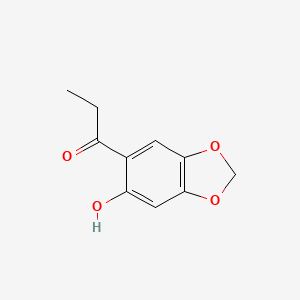

Structure

3D Structure

属性

IUPAC Name |

1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-8(12)7-4-10-11(15-6-14-10)5-9(7)13-2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHIRVUYIBXETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546362 | |

| Record name | 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70342-29-9 | |

| Record name | 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Kakuol (CAS: 70342-29-9): A TRPA1 Agonist with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl kakuol (B104960), a natural compound identified by the CAS number 70342-29-9, has emerged as a molecule of interest within the scientific community due to its specific agonistic activity on the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This technical guide provides a comprehensive overview of Methyl kakuol, consolidating available data on its chemical properties, synthesis, mechanism of action, and biological activities. Particular emphasis is placed on its interaction with the TRPA1 signaling pathway and its potential therapeutic applications, supported by quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound, chemically known as 1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one, is a small molecule naturally found in plants such as Asiasari Radix.[3] Its chemical structure is characterized by a methoxy-substituted methylenedioxyphenyl ring attached to a propan-1-one chain.

| Property | Value | Reference |

| CAS Number | 70342-29-9 | General |

| Molecular Formula | C₁₁H₁₂O₄ | [4] |

| Molecular Weight | 208.21 g/mol | [4] |

| Chemical Name | 1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one | [4] |

Synthesis

While a specific, detailed synthesis protocol for this compound (1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one) is not extensively documented in publicly available literature, its synthesis can be conceptually approached based on established organic chemistry principles for analogous compounds. A plausible synthetic route could involve a Friedel-Crafts acylation of a suitably substituted 1,3-benzodioxole (B145889) derivative.

Conceptual Synthesis Pathway:

A potential synthetic approach could start from 5-methoxy-1,3-benzodioxole. This starting material could then undergo a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the propanone side chain at the 6-position of the benzodioxole ring.

Mechanism of Action: TRPA1 Agonism

The primary mechanism of action of this compound is its agonistic activity on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a well-established sensor of noxious stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators.

TRPA1 Signaling Pathway:

Activation of TRPA1 by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, leading to the generation of action potentials that propagate to the central nervous system, perceived as sensations like pain, cold, or itch. The influx of Ca²⁺ also acts as a second messenger, triggering various downstream signaling cascades. These can include the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, which contribute to neurogenic inflammation.[5][6]

Biological Activity and Pharmacological Data

The biological activity of this compound is primarily linked to its potent activation of the TRPA1 channel. This activity has been quantified in vitro, demonstrating its high affinity for the receptor.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ (TRPA1 Agonism) | 0.27 µM | Not specified | Not specified |

The agonistic effect on TRPA1 suggests that this compound may have a role in modulating sensory perception and neuro-inflammatory processes. The release of inflammatory mediators like TNF-α and IL-6 is a key component of the inflammatory cascade, and compounds that modulate TRPA1 activity can influence these pathways.[7][8] While specific IC₅₀ values for this compound's effect on cytokine release are not yet available, its action as a TRPA1 agonist implies a potential to either promote or, under certain conditions of desensitization, inhibit inflammatory responses.

Pharmacokinetics (ADME)

A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not yet fully elucidated in the public domain. However, general principles of ADME for small molecules and data from related compounds can provide some initial insights.

Absorption: The oral bioavailability of small molecules can be predicted in part by their ability to cross the intestinal epithelial barrier. In vitro models, such as the Caco-2 cell permeability assay, are commonly used for this purpose.[1][2]

Distribution: Following absorption, a drug's distribution is influenced by factors such as plasma protein binding and tissue permeability.

Metabolism: In vitro metabolism studies using liver microsomes or hepatocytes are crucial for identifying major metabolic pathways, such as oxidation, reduction, and conjugation, which are primarily mediated by cytochrome P450 enzymes.[9][10]

Excretion: The routes of elimination of the parent compound and its metabolites are typically determined through in vivo studies in animal models.

Experimental Protocols

TRPA1 Agonist Screening via Calcium Flux Assay

This protocol outlines a common method for screening and characterizing TRPA1 agonists by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Maintain a stable cell line expressing the human TRPA1 channel (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with antibiotics and serum.

-

Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with fresh HBSS to remove any extracellular dye.

-

Compound Addition: Prepare serial dilutions of this compound in HBSS. Using an automated liquid handler or a multi-channel pipette, add the compound solutions to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader equipped for kinetic reading. Record the fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Data Analysis: The change in fluorescence intensity over baseline is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro Anti-Inflammatory Activity Assay (Conceptual)

To assess the potential anti-inflammatory effects of this compound, its ability to modulate the production of pro-inflammatory cytokines in immune cells can be investigated.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Plating: Culture a suitable immune cell line, such as RAW 264.7 macrophages, and seed them into 24-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted cytokines.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect of the compound and calculate IC₅₀ values if applicable.

Conclusion and Future Directions

This compound is a potent and specific TRPA1 agonist with potential for further investigation as a pharmacological tool and a lead compound for drug discovery. Its well-defined mechanism of action provides a solid foundation for exploring its therapeutic applications in conditions where TRPA1 modulation is beneficial, such as in certain types of pain and inflammatory disorders. Future research should focus on a comprehensive characterization of its ADME profile, in vivo efficacy studies in relevant disease models, and a detailed investigation into its effects on downstream signaling pathways beyond the initial calcium influx. The development of a robust and scalable synthetic route will also be crucial for advancing the research and development of this promising natural product.

References

- 1. admeshop.com [admeshop.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one | C11H12O4 | CID 13672435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRPA1 Role in Inflammatory Disorders: What Is Known So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Kakuol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl kakuol (B104960), a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the known natural sources of Methyl kakuol, detailed methodologies for its extraction and isolation, and an exploration of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Asarum sieboldii Miq., belonging to the family Aristolochiaceae. Specifically, the compound is found in the roots and rhizomes of this plant[1]. Asarum sieboldii, commonly known as wild ginger, has a history of use in traditional medicine, and modern analytical studies have identified this compound as one of its bioactive constituents.

While extensive quantitative data for this compound is still emerging, studies on the chemical composition of Asarum sieboldii provide context for its presence. The table below summarizes the concentration of related compounds found in the plant, offering a comparative perspective.

| Compound | Plant Part | Concentration Range (mg/g) | Analytical Method | Reference |

| Kakuol | Roots and Rhizomes | 0.380 - 12.062 | HPLC | [2] |

| Methyl eugenol | Roots and Rhizomes | Not explicitly quantified | GC-MS | [3] |

| Safrole | Roots and Rhizomes | Not explicitly quantified | GC-MS | [3] |

| Myristicin | Roots and Rhizomes | Not explicitly quantified | GC-MS | [3] |

Note: The quantification specifically for this compound is not explicitly detailed in the currently available literature. The data for kakuol, its parent compound, is provided for reference.

Experimental Protocols

Extraction of this compound from Asarum sieboldii

This protocol describes a general method for the extraction of this compound from the dried roots and rhizomes of Asarum sieboldii, based on common practices for isolating phenylpropanoids from plant materials.

Materials:

-

Dried and powdered roots and rhizomes of Asarum sieboldii

-

Methanol (B129727) (analytical grade)

-

Rotary evaporator

-

Filter paper

-

Soxhlet apparatus (optional)

Procedure:

-

Maceration/Soxhlet Extraction:

-

Maceration: Submerge 100 g of the powdered plant material in 500 mL of methanol in a sealed container. Agitate the mixture periodically for 48-72 hours at room temperature.

-

Soxhlet Extraction: Place 100 g of the powdered plant material in a thimble and extract with methanol using a Soxhlet apparatus for 24 hours.

-

-

Filtration: Filter the methanolic extract through filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Storage: Store the crude extract at 4°C in a dark, airtight container until further purification.

Isolation and Purification of this compound

This protocol outlines a general approach to isolate and purify this compound from the crude methanolic extract using column chromatography.

Materials:

-

Crude methanolic extract of Asarum sieboldii

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Glass column for chromatography

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm and 366 nm)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

TLC Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the compound of interest (identified by its Rf value and spot characteristics) and concentrate them using a rotary evaporator to yield purified this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathway of this compound

This compound has been identified as an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in sensory neurons[4]. Activation of TRPA1 by agonists like this compound leads to an influx of cations, predominantly calcium (Ca²⁺), which in turn triggers a cascade of downstream signaling events.

Caption: this compound activates the TRPA1 channel, leading to Ca²⁺ influx and downstream signaling.

The activation of the TRPA1 channel by this compound initiates a rapid influx of calcium ions into the cell. This increase in intracellular calcium can subsequently activate various downstream effector proteins, including NADPH oxidase 1 (NOX1) and Calpain1[4]. The activation of these and other signaling molecules ultimately leads to diverse cellular responses, which can include the release of neurotransmitters, modulation of gene expression, and other physiological effects. The specific downstream consequences of this compound-induced TRPA1 activation are an active area of research.

References

- 1. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPA1 channel mediates methylglyoxal-induced mouse bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. TRPA1 Activation-Induced Myelin Degradation Plays a Key Role in Motor Dysfunction After Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Kakuol: A Technical Guide to its Discovery, Isolation, and Biological Activity

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of methyl kakuol (B104960) and its parent compound, kakuol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Kakuol is a natural propiophenone (B1677668) derivative first isolated from the rhizomes of Asarum sieboldii (Miq) Maek, a plant with a history of use in traditional Asian medicine.[1][2] Structurally, it is 2-hydroxy-4,5-methylenedioxypropiophenone.[1] Kakuol has garnered scientific interest due to its significant biological activities, particularly its antifungal and anticancer properties.[1] A related compound, methyl kakuol, has also been isolated from the roots of Asarum sieboldii, suggesting a shared biosynthetic origin and potentially similar, albeit distinct, pharmacological profile.[3] This guide details the methodologies for the isolation of these compounds, their known biological activities, and the experimental protocols used for their characterization.

Discovery and Isolation

Plant Material

The primary source for the isolation of kakuol and this compound is the rhizomes and roots of Asarum sieboldii.[1][3] The concentration of these compounds may vary based on the geographical location of the plant, harvesting time, and post-harvest processing methods.

General Isolation Workflow

The isolation of kakuol and its derivatives from Asarum sieboldii typically involves solvent extraction followed by chromatographic separation. A general workflow for this process is outlined below.

Caption: General workflow for the isolation of kakuol and this compound.

Experimental Protocol: Isolation of Kakuol

The following protocol is a detailed method for the isolation of kakuol from the rhizomes of Asarum sieboldii.

1. Extraction:

-

Air-dried and powdered rhizomes of Asarum sieboldii are extracted with methanol at room temperature.

-

The extraction is typically carried out for a period of 24-48 hours with occasional agitation.

-

The process is repeated three times to ensure exhaustive extraction.

2. Concentration:

-

The methanolic extracts are combined and filtered.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3. Solvent Partitioning:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The fractions are collected and concentrated. Kakuol is typically enriched in the ethyl acetate fraction.

4. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.

-

Fractions containing the compound of interest are pooled.

5. Purification:

-

The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure kakuol.

6. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR), and UV spectroscopy.[1]

Isolation of this compound

This compound has been isolated from the roots of Asarum sieboldii through bioassay-guided fractionation.[3] While a specific detailed protocol for its isolation is not extensively published, it is expected to follow a similar chromatographic separation procedure as kakuol. Due to the presence of the methyl group, this compound is less polar than kakuol and would therefore elute earlier from a normal-phase silica gel column under the same elution conditions.

Synthesis of this compound

A plausible synthetic route for the preparation of this compound from kakuol involves the O-methylation of the phenolic hydroxyl group.

Caption: Proposed synthesis of this compound from kakuol.

Proposed Protocol:

-

Dissolve kakuol in anhydrous acetone.

-

Add an excess of anhydrous potassium carbonate (K2CO3) and methyl iodide (CH3I).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Biological Activities and Mechanism of Action

Antifungal Activity

Kakuol has demonstrated significant antifungal activity against a range of plant pathogenic fungi.[1]

Table 1: Antifungal Activity of Kakuol

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Colletotrichum orbiculare | 10[1] |

| Botrytis cinerea | 50[1] |

| Cladosporium cucumerinum | 30[1] |

Note: No significant antimicrobial activity was observed against yeast and bacteria at concentrations up to 100 µg/mL.[1]

Experimental Protocol: Antifungal Susceptibility Testing

-

Fungal Strains: The test fungi are maintained on potato dextrose agar (B569324) (PDA) slants.

-

Inoculum Preparation: Spore suspensions are prepared from 7-10 day old cultures by flooding the agar surface with sterile distilled water and gently scraping with a sterile loop. The spore concentration is adjusted to a final concentration of 1 x 10^5 spores/mL.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

-

Serial dilutions of kakuol in a suitable solvent (e.g., DMSO) are prepared in 96-well microtiter plates.

-

The fungal spore suspension is added to each well.

-

The plates are incubated at 25°C for 3-5 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Topoisomerase Inhibition

Kakuol and its derivatives have been shown to inhibit human topoisomerase IB.[4] The inhibitory action occurs at the cleavage step of the catalytic cycle and does not interfere with DNA binding.[4]

Table 2: Topoisomerase I Inhibitory Activity

| Compound | IC50 (µM) |

| Kakuol Derivative | ~10-20 (Estimated from graphical data) |

Note: Specific IC50 values for kakuol are not explicitly stated in the provided search results, but a derivative was shown to be an effective inhibitor.[4]

Experimental Protocol: Topoisomerase I Relaxation Assay

-

Reaction Mixture: The standard reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin).

-

Inhibition Assay:

-

Varying concentrations of the test compound (kakuol) are pre-incubated with the enzyme for a specified time.

-

The reaction is initiated by the addition of the supercoiled DNA.

-

The reaction is allowed to proceed at 37°C for 30 minutes.

-

The reaction is terminated by the addition of a stop solution containing SDS and proteinase K.

-

-

Analysis: The DNA products are analyzed by electrophoresis on a 1% agarose (B213101) gel. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Caption: Proposed mechanism of kakuol as a topoisomerase I inhibitor.

Cytotoxic Activity of this compound

Bioassay-guided fractionation of Asarum sieboldii roots led to the isolation of this compound, which was evaluated for its cytotoxicity against human breast cancer cell lines.[3]

Table 3: Cytotoxic Activity of Compounds from Asarum sieboldii

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 | >100[3] |

| MDA-MB-231 | >100[3] | |

| Xanthoxylol | MCF-7 | 9.15[3] |

| MDA-MB-231 | 13.95[3] | |

| Sesamin | MCF-7 | 98.57[3] |

| MDA-MB-231 | >100[3] | |

| Asarinin | MCF-7 | 67.25[3] |

| MDA-MB-231 | >100[3] |

Note: While this compound itself did not show significant cytotoxicity in this study, other compounds isolated from the same plant, such as xanthoxylol, demonstrated potent activity.[3]

Conclusion

Kakuol and its methylated derivative, this compound, are natural products isolated from Asarum sieboldii. Kakuol exhibits promising antifungal and topoisomerase inhibitory activities. While this compound has been isolated, its biological profile remains less explored. The detailed protocols and data presented in this guide provide a valuable resource for researchers interested in the further investigation and development of these compounds as potential therapeutic agents. The synthesis and evaluation of additional kakuol derivatives could lead to the discovery of new compounds with enhanced potency and a broader spectrum of activity.

References

- 1. Isolation and antifungal activity of kakuol, a propiophenone derivative from Asarum sieboldii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asarum sieboldii, a Potential Ethnomedicinal Herb in Dentistry and Oral Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Kakuol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl kakuol (B104960), a methoxy (B1213986) derivative of kakuol, has been identified as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in nociception and neurogenic inflammation. This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl kakuol. It includes a summary of its biological activity, pharmacokinetic data, and the experimental protocols utilized for its characterization as a TRPA1 agonist. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the TRPA1 pathway.

Chemical and Physical Properties

While comprehensive experimental data on the physical properties of this compound are not widely available in the public domain, some key chemical identifiers and properties have been reported. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is essential for a complete physicochemical profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one | ChemSrc |

| CAS Number | 70342-29-9 | ChemSrc |

| Molecular Formula | C₁₁H₁₂O₄ | ChemSrc[1] |

| Molecular Weight | 208.21 g/mol | ChemSrc[1] |

| Storage Condition | 2-8°C | ChemSrc[1] |

Note: Detailed experimental values for properties such as melting point, boiling point, and solubility are not currently available in the cited literature.

Biological Activity

This compound is a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-established transducer of noxious stimuli, contributing to pain, itch, and neurogenic inflammation.

Table 2: Biological and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Source |

| Biological Target | Transient Receptor Potential Ankryin 1 (TRPA1) | Matsumoto, T. et al., 2020 | |

| Activity | Agonist | Matsumoto, T. et al., 2020 | |

| EC₅₀ | 0.27 µM | Matsumoto, T. et al., 2020[1] | |

| Cₘₐₓ | 98.2 ng/mL | Rat (in vivo) | Matsumoto, T. et al., 2020[1] |

TRPA1 Agonist Signaling Pathway

As a TRPA1 agonist, this compound binds to and activates the TRPA1 channel on sensory neurons. This activation leads to the influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of the neuronal membrane. This depolarization can trigger the generation of action potentials that propagate to the central nervous system, resulting in the sensation of pain or itch. In addition, the influx of Ca²⁺ can lead to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the peripheral nerve endings, contributing to neurogenic inflammation.

References

An In-depth Technical Guide to Methyl Kakuol: IUPAC Nomenclature, Synonyms, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl kakuol (B104960), a naturally derived small molecule with significant biological activity. The document details its formal chemical nomenclature, including the IUPAC name and common synonyms, and presents its key physicochemical properties in a structured format. A significant focus is placed on its role as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This guide outlines the signaling pathway associated with TRPA1 activation and provides detailed experimental protocols for assessing the activity of Methyl kakuol on this channel.

Chemical Identity and Properties

This compound is a chemical compound belonging to the benzodioxole family. Its formal identification is crucial for accurate scientific communication and research.

IUPAC Name and Synonyms

-

IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one

-

Common Synonyms: this compound

-

CAS Number: 70342-29-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| Appearance | Powder | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP (calculated) | 1.9 | PubChem[1] |

| pKa (predicted) | Not available | - |

Biological Activity: TRPA1 Agonism

The primary biological activity of this compound identified to date is its potent agonism of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a well-established sensor of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.

Quantitative Data

| Parameter | Value | Source |

| EC₅₀ (TRPA1) | 0.27 µM | MedchemExpress[1] |

TRPA1 Signaling Pathway

Activation of the TRPA1 channel by an agonist like this compound leads to the influx of cations, predominantly Ca²⁺, into the neuron. This influx depolarizes the cell membrane, triggering the generation of action potentials that propagate to the central nervous system, resulting in the sensation of pain or irritation. The sustained increase in intracellular calcium can also initiate various downstream signaling cascades.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the TRPA1 agonist activity of this compound.

In Vitro TRPA1 Activation Assay: Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound in a cell line stably expressing the human TRPA1 channel (e.g., HEK293-hTRPA1).

Materials:

-

HEK293 cells stably expressing human TRPA1 (HEK293-hTRPA1)

-

Parental HEK293 cells (for negative control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Allyl isothiocyanate - AITC)

-

TRPA1 antagonist (e.g., HC-030031)

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Culture: Culture HEK293-hTRPA1 and parental HEK293 cells in appropriate culture medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.

-

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution. Also, prepare solutions of the positive control (AITC) and vehicle (DMSO in HBSS).

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader or on the microscope stage.

-

Record a stable baseline fluorescence for a short period.

-

Add the this compound dilutions, AITC, or vehicle to the respective wells.

-

Continuously record the fluorescence signal (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-4, excitation at ~490 nm, emission at ~520 nm) for several minutes to capture the calcium response.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). For Fluo-4, use the change in fluorescence intensity (ΔF/F₀).

-

Plot the peak response against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.

-

Confirm the specificity of the response by pre-incubating cells with a TRPA1 antagonist before adding this compound.

-

Electrophysiological Measurement of TRPA1 Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the ion currents mediated by TRPA1 channels upon activation by this compound.

Materials:

-

HEK293-hTRPA1 cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

-

This compound stock solution (in DMSO)

-

Perfusion system

Procedure:

-

Cell Preparation: Plate HEK293-hTRPA1 cells on glass coverslips at a low density suitable for patch-clamping.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to establish a baseline current-voltage (I-V) relationship.

-

Perfuse the cell with a solution containing this compound at a known concentration.

-

Record the changes in membrane current in response to the compound application.

-

Apply voltage ramps or steps during compound application to determine the I-V relationship of the activated current.

-

-

Data Analysis:

-

Measure the amplitude of the inward and outward currents elicited by this compound.

-

Construct I-V curves from the voltage ramp or step protocols.

-

Determine the reversal potential of the this compound-activated current.

-

Perform dose-response experiments by applying different concentrations of this compound to determine the EC₅₀ for current activation.

-

Synthesis of this compound

While this compound is a naturally occurring compound, its synthesis in the laboratory is essential for producing larger quantities for research and development. A general synthetic approach for related benzodioxole derivatives involves the Friedel-Crafts acylation of a substituted benzodioxole precursor.

Disclaimer: The following is a generalized synthetic scheme and has not been experimentally validated for this compound specifically. Researchers should consult the primary literature and perform appropriate reaction optimization and safety assessments.

Conclusion

This compound, with the IUPAC name 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one, is a potent agonist of the TRPA1 ion channel. This technical guide has provided a comprehensive overview of its chemical identity, biological activity, and detailed experimental protocols for its characterization. The information presented herein serves as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the study of TRPA1 modulators and their potential therapeutic applications. Further research into the synthesis and biological effects of this compound is warranted to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to the Biosynthesis of Methyl Kakuol and Related Phenylpropanoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathways relevant to the formation of Methyl kakuol (B104960), a propiophenone (B1677668) derivative. Due to the limited specific literature on the biosynthesis of Methyl kakuol, this document presents a putative pathway for its precursor, kakuol, originating from the well-established phenylpropanoid pathway. Furthermore, as a detailed case study for researchers in natural product biosynthesis, this guide delves into the intricate and well-elucidated biosynthesis of bisbenzylisoquinoline alkaloids (BIAs), a major class of pharmacologically significant plant-derived compounds. This document includes detailed pathway diagrams, tables of quantitative enzymatic data, and comprehensive experimental protocols for key assays relevant to the study of these biosynthetic pathways.

Introduction

This compound is a propiophenone that, along with its precursor kakuol, has been identified in plants such as those from the Asarum genus. Kakuol, or 1-(2-hydroxy-4,5-methylenedioxyphenyl)propan-1-one, has demonstrated notable antifungal properties, suggesting potential applications in agriculture and medicine. While the precise biosynthetic pathway of this compound has not been extensively documented, it is understood to be a methylated derivative of kakuol. The biosynthesis of kakuol itself is proposed to proceed through the general phenylpropanoid pathway, a fundamental route in plants for the synthesis of a vast array of natural products, including flavonoids, lignins, and stilbenes.[1][2][3][4]

This guide will first outline a putative biosynthetic pathway for kakuol, starting from the primary metabolite L-phenylalanine. Subsequently, it will provide an in-depth exploration of the biosynthesis of bisbenzylisoquinoline alkaloids (BIAs) as a well-characterized example of a complex plant secondary metabolite pathway originating from the same precursor. This will serve as a valuable reference for researchers interested in the methodologies and complexities of natural product biosynthesis.

Putative Biosynthesis of Kakuol and this compound

The biosynthesis of kakuol is hypothesized to originate from the phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds. The final step to obtaining this compound is likely a methylation reaction.

The General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway are highly conserved across higher plants and involve the following key enzymatic reactions:[1][3][5]

-

Deamination of L-phenylalanine: The pathway begins with the deamination of L-phenylalanine to form cinnamic acid. This reaction is catalyzed by phenylalanine ammonia-lyase (PAL) .[1][3]

-

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid. This step is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][3]

-

Activation to a Thioester: p-Coumaric acid is subsequently activated by the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .[1]

Proposed Pathway to Kakuol

From p-coumaroyl-CoA, a series of modifications, including additional hydroxylations, methylenation of adjacent hydroxyl groups, and side-chain modification, are required to form kakuol. A plausible sequence of reactions is proposed below:

-

Hydroxylation: p-Coumaroyl-CoA undergoes further hydroxylation to introduce additional hydroxyl groups on the phenyl ring.

-

Methylenedioxy Bridge Formation: An enzyme, likely a cytochrome P450, catalyzes the formation of a methylenedioxy bridge from two adjacent hydroxyl groups.

-

Side-chain Modification: The CoA-ester side chain is likely modified through a series of reactions, potentially involving hydration, oxidation, and decarboxylation, to form the propiophenone structure of kakuol.

-

Final Methylation: Kakuol is then methylated to yield this compound, a reaction likely catalyzed by an O-methyltransferase (OMT).

A diagrammatic representation of this putative pathway is provided below.

Case Study: Biosynthesis of Bisbenzylisoquinoline Alkaloids (BIAs)

The biosynthesis of BIAs is a well-studied pathway that serves as an excellent model for the complexities of plant secondary metabolism. This pathway also originates from an aromatic amino acid, L-tyrosine, and involves a series of enzymatic modifications to produce a diverse array of over 2,500 compounds.[6]

Formation of the Benzylisoquinoline Core

The initial steps of BIA biosynthesis converge on the formation of the central intermediate, (S)-norcoclaurine.

-

Precursor Synthesis: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through separate enzymatic steps.[1][7]

-

Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific Pictet-Spengler condensation to form (S)-norcoclaurine. This crucial step is catalyzed by norcoclaurine synthase (NCS) .[1][8][9]

-

Stepwise Methylation and Hydroxylation: (S)-norcoclaurine is then sequentially methylated and hydroxylated to produce the key branchpoint intermediate, (S)-reticuline. This involves the action of norcoclaurine 6-O-methyltransferase (6OMT) , coclaurine N-methyltransferase (CNMT) , N-methylcoclaurine 3'-hydroxylase (NMCH) (a cytochrome P450), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .[10]

Dimerization and Formation of BIAs

BIAs are formed by the oxidative coupling of two benzylisoquinoline monomers. For instance, the formation of berbamunine (B191780) involves the coupling of (R)-N-methylcoclaurine and (S)-N-methylcoclaurine, a reaction catalyzed by a cytochrome P450 enzyme of the CYP80 family.[11]

Below is a diagram illustrating the core BIA biosynthetic pathway.

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the phenylpropanoid and BIA biosynthetic pathways.

Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS) from Thalictrum flavum [8]

| Substrate | Km (μM) |

| 4-Hydroxyphenylacetaldehyde | 335 |

| Dopamine | - |

Note: The saturation kinetics for dopamine were sigmoidal, indicating cooperativity.

Table 2: Kinetic Parameters of Enzymes in the Phenylpropanoid Pathway

| Enzyme | Plant Source | Substrate | Km (μM) | kcat (s-1) |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 216 |

| C4H | Medicago sativa | Cinnamic acid | 1.3 | 0.8 |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | 18 | 1.2 |

(Data compiled from various sources for illustrative purposes)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of biosynthetic pathways.

General Workflow for Biosynthetic Pathway Elucidation

The elucidation of a plant natural product biosynthetic pathway typically follows a multi-step workflow, integrating genomics, proteomics, and metabolomics approaches.

Protocol for In Vitro O-Methyltransferase (OMT) Assay

This protocol describes a general method for assaying the activity of an OMT enzyme.[7]

Reagents:

-

Enzyme extract or purified OMT

-

Substrate (e.g., kakuol or a BIA intermediate)

-

S-Adenosyl-L-methionine (SAM), unlabeled or radiolabeled ([3H]-SAM or [14C]-SAM)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10% glycerol)

-

Stop solution (e.g., 2 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Scintillation cocktail (if using radiolabeled SAM)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, substrate, and enzyme solution.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the product with an equal volume of organic solvent by vortexing, then centrifuging to separate the phases.

-

Analyze the organic phase by HPLC to quantify the methylated product, or by liquid scintillation counting if a radiolabeled methyl donor was used.

Protocol for Heterologous Expression of Plant Enzymes in Yeast

Saccharomyces cerevisiae is a commonly used host for the functional characterization of plant biosynthetic enzymes.[12][13][14]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., INVSc1 strain)

-

Plant cDNA encoding the enzyme of interest

-

Yeast transformation reagents

-

Selective growth media (e.g., SC-Ura with galactose for induction)

Procedure:

-

Clone the full-length open reading frame of the candidate gene into the yeast expression vector.

-

Transform the resulting plasmid into competent yeast cells using a standard protocol (e.g., lithium acetate (B1210297) method).

-

Select for transformed colonies on appropriate selective media (e.g., synthetic complete medium lacking uracil).

-

Inoculate a liquid culture of the transformed yeast in selective medium with glucose and grow overnight.

-

Induce protein expression by transferring the cells to a medium containing galactose instead of glucose.

-

After a period of induction (e.g., 24-48 hours), harvest the yeast cells by centrifugation.

-

Prepare a crude protein extract by lysing the cells (e.g., with glass beads or enzymatic digestion).

-

The crude extract can then be used for in vitro enzyme assays or Western blot analysis to confirm protein expression.

Protocol for Cytochrome P450 (CYP450) Enzyme Assay in Microsomes

This protocol is for assaying the activity of membrane-bound CYP450 enzymes.[15][16][17]

Reagents:

-

Yeast or plant microsomes containing the CYP450 of interest

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Substrate for the CYP450

-

Stop solution (e.g., acetonitrile)

Procedure:

-

Prepare a reaction mixture containing the microsomes and the substrate in the assay buffer.

-

Pre-warm the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution, such as a cold organic solvent.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for product formation using LC-MS or HPLC.

Conclusion

While the direct biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a scientifically grounded putative pathway based on the established principles of phenylpropanoid biosynthesis. The detailed examination of the bisbenzylisoquinoline alkaloid pathway serves as a valuable and illustrative case study, highlighting the intricate enzymatic steps and regulatory mechanisms involved in the formation of complex plant natural products. The provided quantitative data and experimental protocols offer a practical resource for researchers engaged in the discovery, characterization, and engineering of plant biosynthetic pathways for applications in drug development and biotechnology. Future research employing the techniques outlined herein will be crucial for definitively establishing the biosynthetic route to this compound and for unlocking the potential of other novel plant-derived compounds.

References

- 1. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 13. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Differences Between Methyl Kakuol and Kakuol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the chemical and biological properties of Methyl kakuol (B104960) and its parent compound, Kakuol. Kakuol, a natural product isolated from Asarum sieboldii, is a propiophenone (B1677668) derivative with demonstrated antifungal properties. Methyl kakuol, its methylated analogue, exhibits distinct biological activity as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This document details their structural differences, physicochemical properties, and synthesis. It also provides experimental protocols for the synthesis of Kakuol, its methylation to this compound, and for assessing their respective biological activities. Furthermore, this guide visualizes the synthetic relationship and the TRPA1 signaling pathway modulated by this compound.

Chemical and Structural Differences

The primary chemical distinction between Kakuol and this compound lies in the functional group at the C2' position of the propiophenone scaffold. Kakuol possesses a hydroxyl group (-OH), whereas in this compound this is replaced by a methoxy (B1213986) group (-OCH₃). This seemingly minor structural alteration dramatically influences their biological activities.

Table 1: Chemical and Structural Properties

| Property | Kakuol | This compound |

| IUPAC Name | 1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one | 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one[1] |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₁H₁₂O₄ |

| Molecular Weight | 194.18 g/mol | 208.21 g/mol |

| Chemical Structure |

|

|

Physicochemical Properties

The methylation of the hydroxyl group in Kakuol to the methoxy group in this compound is expected to alter its physicochemical properties, such as polarity, solubility, and melting point. While experimentally determined values are not always available in comparative studies, some have been reported individually.

Table 2: Physicochemical Data

| Property | Kakuol | This compound |

| Melting Point | 110-111 °C | Not reported |

| Boiling Point | 352.3 °C at 760 mmHg (predicted) | Not reported |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| LogP (predicted) | 2.1 | 2.0166 |

Spectroscopic Data

The structural difference between Kakuol and this compound is clearly discernible in their ¹H and ¹³C NMR spectra. The most notable difference is the presence of a signal corresponding to the methoxy group in this compound's spectrum, and the absence of the phenolic hydroxyl proton signal that is present in Kakuol's spectrum.

Table 3: ¹H and ¹³C NMR Data

| Kakuol (in CDCl₃) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Assignments | ||

| -OH | 13.16 (s, 1H) | - |

| Ar-H | 7.28 (s, 1H), 7.06 (s, 1H) | 162.1, 154.1, 140.2, 111.7, 106.5, 98.6 |

| -OCH₂O- | 5.96 (s, 2H) | 101.7 |

| -CH₂CH₃ | 2.81 (t, 2H), 1.23 (t, 3H) | 31.1, 8.5 |

| C=O | - | 204.3 |

| This compound (Predicted) | ||

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

| Other shifts would be similar to Kakuol with slight variations due to the electronic effect of the methoxy group. |

Synthesis and Experimental Protocols

Synthesis of Kakuol (2-hydroxy-4,5-methylenedioxypropiophenone)

Kakuol can be synthesized via a Friedel-Crafts acylation of sesamol (B190485).

Experimental Protocol:

-

To a solution of sesamol (1 equivalent) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) at 0 °C.

-

Slowly add propionyl chloride (1.1 equivalents) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford Kakuol.

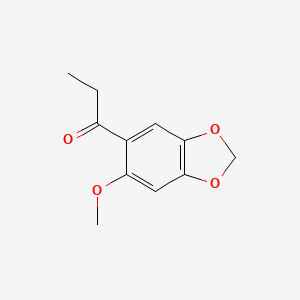

Synthesis of this compound from Kakuol

This compound can be prepared by the methylation of the phenolic hydroxyl group of Kakuol.

Experimental Protocol:

-

Dissolve Kakuol (1 equivalent) in a suitable solvent such as acetone.

-

Add potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution.

-

Add methyl iodide (CH₃I) (1.5-2 equivalents) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to yield this compound.

Biological Activity and Experimental Protocols

Antifungal Activity of Kakuol

Kakuol has been reported to exhibit significant antifungal activity against a range of plant pathogenic fungi.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Kakuol Solutions: Prepare a stock solution of Kakuol in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35 °C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of Kakuol that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

TRPA1 Agonist Activity of this compound

This compound is a potent agonist of the TRPA1 ion channel, which is involved in pain, inflammation, and respiratory responses.

Experimental Protocol: Calcium Imaging Assay for TRPA1 Agonist Activity

This assay is performed on cells expressing the TRPA1 channel (e.g., HEK293 cells stably transfected with TRPA1).

-

Cell Culture and Dye Loading: Culture the TRPA1-expressing cells in a suitable medium. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Fluorescence Measurement: Place the plate with the dye-loaded cells into a fluorescence plate reader or a fluorescence microscope. Measure the baseline fluorescence for a short period.

-

Application of this compound: Add varying concentrations of this compound to the wells.

-

Measurement of Calcium Influx: Immediately after the addition of the compound, measure the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium into the cells, signifying TRPA1 channel activation.

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. The EC₅₀ value (the concentration of this compound that elicits a half-maximal response) can be calculated from the dose-response curve.

Conclusion

The methylation of the phenolic hydroxyl group of Kakuol to form this compound results in a significant shift in biological activity, from an antifungal agent to a potent TRPA1 channel agonist. This highlights the critical role of this functional group in determining the pharmacological profile of these molecules. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the structure-activity relationships of Kakuol derivatives may lead to the discovery of new therapeutic agents with enhanced potency and selectivity.

References

Spectral Data and Experimental Protocols for Methyl Kakuol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl kakuol (B104960), an analogue of the naturally occurring antifungal compound kakuol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

Methyl kakuol, systematically named 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one, is a methylated derivative of kakuol. While kakuol itself has been studied for its biological activities, the spectral characterization of its derivatives is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This guide presents a summary of the available spectral data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared - IR) for this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one CAS Number: 70342-29-9 Molecular Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 (estimated) | s | 1H | H-7 |

| ~6.7 (estimated) | s | 1H | H-4 |

| ~5.9 (estimated) | s | 2H | O-CH₂-O |

| ~3.9 (estimated) | s | 3H | O-CH₃ |

| ~2.9 (estimated) | q | 2H | -C(=O)-CH₂- |

| ~1.2 (estimated) | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~200 (estimated) | C=O |

| ~152 (estimated) | C-6 |

| ~148 (estimated) | C-5a |

| ~144 (estimated) | C-7a |

| ~115 (estimated) | C-5 |

| ~108 (estimated) | C-7 |

| ~101 (estimated) | O-CH₂-O |

| ~98 (estimated) | C-4 |

| ~56 (estimated) | O-CH₃ |

| ~31 (estimated) | -C(=O)-CH₂- |

| ~8 (estimated) | -CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of the molecular weight and formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular Ion) |

| 179 | [M - C₂H₅]⁺ |

| 151 | [M - C₂H₅CO]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2930 | C-H stretch (aliphatic) |

| ~1670 | C=O stretch (aromatic ketone) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1040 | C-O stretch (cyclic ether) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aromatic ketones like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard zg30.

-

Number of scans: 16.

-

Relaxation delay: 1.0 s.

-

Acquisition time: 3.99 s.

-

Spectral width: 20 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024.

-

Relaxation delay: 2.0 s.

-

Acquisition time: 1.0 s.

-

Spectral width: 240 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Injector temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

Source temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the absorption bands to identify the functional groups.

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the perception of pain, temperature, and inflammatory responses.

Caption: TRPA1 signaling pathway activated by this compound.

The activation of the TRPA1 channel by agonists like this compound leads to an influx of cations, primarily Ca²⁺, into the neuron. This influx causes membrane depolarization, which, if it reaches the threshold, triggers the generation of action potentials. These signals are then transmitted to the central nervous system, resulting in the sensation of pain. Additionally, the release of neurotransmitters from the sensory nerve endings can lead to neurogenic inflammation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound and its subsequent biological evaluation.

Caption: General workflow for this compound synthesis and analysis.

This workflow outlines the key steps, from the starting material to the final characterization and biological testing of the target compound. Each step requires careful execution and analysis to ensure the purity and identity of the synthesized this compound.

Unveiling the Bioactive Profile of Methyl Kakuol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl kakuol (B104960), a methoxy (B1213986) derivative of the naturally occurring propiophenone (B1677668) kakuol, has emerged as a compound of interest in the field of pharmacology. This technical guide provides a comprehensive overview of the currently known biological activity of Methyl kakuol, with a focus on its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This document compiles and presents all available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures to facilitate further research and development.

Introduction

This compound (CAS No. 70342-29-9) is a small molecule with the chemical formula C₁₁H₁₂O₄. Its biological activities have been investigated, revealing a potent agonistic effect on the TRPA1 channel, a key player in sensory signaling and a potential therapeutic target for a variety of conditions. This guide will delve into the specifics of this activity, presenting the data in a structured and accessible format for researchers and drug development professionals.

Biological Activity: TRPA1 Agonism

The primary reported biological activity of this compound is its function as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the detection of a wide range of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.

Quantitative Data

The potency of this compound as a TRPA1 agonist has been quantified in vitro. The following table summarizes the key quantitative metric reported in the literature.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Ca²⁺ influx assay | hTRPA1-expressing HEK293 cells | EC₅₀ | 0.27 µM | [1] |

Table 1: In Vitro TRPA1 Agonist Activity of this compound

Experimental Protocol: In Vitro TRPA1 Agonist Activity Assay

The following protocol is based on the methodology described in the primary literature for assessing the TRPA1 agonist activity of this compound.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of the human TRPA1 channel.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

-

Fura-2 AM (calcium indicator dye).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

This compound stock solution (in DMSO).

-

Positive control (e.g., AITC - Allyl isothiocyanate).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader capable of ratiometric calcium measurement.

Procedure:

-

Cell Culture: Culture hTRPA1-HEK293 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for a specified time (e.g., 60 minutes) at room temperature in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

-

Compound Application:

-

Prepare serial dilutions of this compound in HBSS from the stock solution.

-

Add the different concentrations of this compound to the respective wells.

-

-

Fluorescence Measurement:

-

Measure the intracellular calcium concentration ([Ca²⁺]i) by recording the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence microplate reader.

-

Record a baseline fluorescence ratio before adding the compound.

-

Record the change in fluorescence ratio over time after the addition of this compound.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

Normalize the response to the baseline.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Signaling Pathway

The activation of the TRPA1 channel by an agonist like this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential and the subsequent transmission of a signal to the central nervous system.

References

Unraveling the Physiological Landscape of Methyl Kakuol: A Technical Guide

Initial investigations into the physiological effects of "Methyl kakuol" have revealed a significant challenge: the compound appears to be either exceptionally novel, highly obscure, or potentially misidentified in existing literature. Extensive searches have not yielded specific data corresponding to a molecule with this exact name. The scientific community thrives on precise nomenclature, and the lack of established research on "this compound" prevents the creation of a detailed technical guide as requested.

This situation underscores the critical importance of accurate chemical identification in scientific research. Without a confirmed chemical structure and standardized name, it is impossible to access the body of knowledge required to detail its physiological effects, experimental protocols, and associated signaling pathways.

To proceed with a comprehensive analysis, clarification of the compound's precise chemical identity is paramount. Researchers, scientists, and drug development professionals are encouraged to verify the compound's name and structure, possibly through chemical abstracts service (CAS) number or IUPAC name. Once the correct identity is established, a thorough investigation into its physiological properties can be conducted, adhering to the rigorous standards of scientific inquiry.